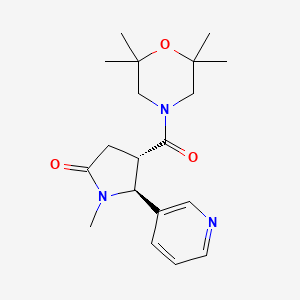![molecular formula C15H16ClN3O2S B7342495 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342495.png)
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves the inhibition of certain enzymes and receptors that are involved in disease progression. This compound has been shown to target specific proteins and enzymes in cancer cells, leading to their death and inhibition of tumor growth. Additionally, it exhibits anti-inflammatory and anti-infective properties by targeting specific receptors and enzymes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits potent anti-cancer activity by inhibiting tumor growth and inducing cancer cell death. Additionally, it has anti-inflammatory and anti-infective properties by inhibiting specific enzymes and receptors involved in these processes. This compound has also been shown to have potential neuroprotective effects by targeting specific receptors involved in neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea in lab experiments include its potent activity against various disease targets, its unique mechanism of action, and its potential for the development of new drugs and therapies. However, its limitations include its complex synthesis method and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea. These include the development of new analogs with improved activity and reduced toxicity, the identification of new disease targets for this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs and therapies.
合成法
The synthesis of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves several steps, including the reaction of 2-chloro-4-methylthiophen-3-ylamine with (2S,3R)-2-pyridin-4-yloxolan-3-yl isocyanate in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with urea to yield the final product.
科学的研究の応用
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. Additionally, its unique mechanism of action makes it a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-8-22-14(16)12(9)19-15(20)18-11-4-7-21-13(11)10-2-5-17-6-3-10/h2-3,5-6,8,11,13H,4,7H2,1H3,(H2,18,19,20)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHRIOPCTXTWEP-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)NC2CCOC2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC(=O)N[C@@H]2CCO[C@H]2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]urea](/img/structure/B7342413.png)
![1-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342419.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7342429.png)
![(3aS,6R,6aR)-N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7342441.png)
![3-[Methyl-[(1-phenyl-5-propan-2-ylpyrazol-4-yl)carbamoyl]amino]cyclobutane-1-carboxamide](/img/structure/B7342444.png)
![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]urea](/img/structure/B7342452.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)urea](/img/structure/B7342457.png)
![1-(4,5-dichloro-2-fluorophenyl)-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342460.png)
![1-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-3-(2,4,6-trimethylpyridin-3-yl)urea](/img/structure/B7342462.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(4-fluoro-3-methylsulfonylphenyl)urea](/img/structure/B7342477.png)
![3-[Methyl-[(1-oxo-2,3-dihydroinden-5-yl)carbamoyl]amino]cyclobutane-1-carboxamide](/img/structure/B7342485.png)
![1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342501.png)
![1-(2-chloro-4-methylthiophen-3-yl)-3-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]urea](/img/structure/B7342509.png)
